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Compound of Interest

Compound Name: (s)-2-Bromo-pentane

Cat. No.: B8253618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (S)-2-bromopentane, a chiral

halogenated alkane of significant interest in stereoselective synthesis. This document details its

chemical identity, molecular structure, and physicochemical properties. A key focus is the

detailed experimental protocol for its stereospecific synthesis from the corresponding chiral

alcohol, (R)-2-pentanol, via an S(_N)2 reaction mechanism. Furthermore, this guide outlines a

robust analytical methodology for the determination of its enantiomeric purity using chiral gas

chromatography. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass

Spectrometry, are presented to aid in its characterization. This whitepaper is intended to be a

valuable resource for researchers and professionals in organic chemistry and drug

development, providing the necessary technical information for the synthesis and analysis of

this important chiral building block.

Chemical Identity and Molecular Structure
(S)-2-Bromopentane is the (S)-enantiomer of 2-bromopentane. Its chemical and physical

properties are summarized in the table below.
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Identifier Value

CAS Number 29882-58-4[1]

Molecular Formula C₅H₁₁Br[2]

Molecular Weight 151.04 g/mol [2]

IUPAC Name (2S)-2-bromopentane[2]

SMILES CCC--INVALID-LINK--Br[2]

InChI
InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-

2H3/t5-/m0/s1[2]

Molecular Structure:

The structure of (S)-2-bromopentane features a chiral center at the second carbon atom, to

which the bromine atom is attached. The "S" designation in its name refers to the

stereochemical configuration at this chiral center, as determined by the Cahn-Ingold-Prelog

priority rules.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 2-bromopentane is provided

below. It is important to note that while some data is specific to the (S)-enantiomer, much of the

reported physical and spectroscopic data does not differentiate between the enantiomers, as

these properties are identical for both, with the exception of optical activity.

Physicochemical Properties
Property Value

Appearance Colorless liquid

Boiling Point 117.3 °C[1]

Density 1.208 g/mL[1]

Flash Point 20.6 °C[1]
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Spectroscopic Data
Spectroscopy Key Features

¹H NMR

The proton NMR spectrum of 2-bromopentane

is expected to show signals in the alkyl region.

The proton attached to the carbon bearing the

bromine atom (the methine proton) will be

deshielded and appear further downfield,

typically in the range of 3.5-4.5 ppm. The

surrounding methyl and methylene protons will

exhibit characteristic splitting patterns (e.g.,

doublets, triplets, multiplets) due to spin-spin

coupling.

¹³C NMR

In the carbon-13 NMR spectrum, the carbon

atom bonded to the electronegative bromine

atom will be significantly deshielded and appear

downfield, typically in the range of 50-70 ppm.

The other aliphatic carbons will appear at higher

fields (lower ppm values).

FT-IR

The infrared spectrum of 2-bromopentane will

be characterized by strong C-H stretching

vibrations in the 2850-3000 cm⁻¹ region. The C-

Br stretching vibration is expected to appear in

the fingerprint region, typically between 690 and

515 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion

peak (M⁺) and an M+2 peak of nearly equal

intensity, which is characteristic of a compound

containing one bromine atom due to the natural

isotopic abundance of ⁷⁹Br and ⁸¹Br. Common

fragmentation patterns include the loss of the

bromine atom and cleavage of the alkyl chain.

Stereospecific Synthesis of (S)-2-Bromopentane
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The synthesis of enantiomerically pure (S)-2-bromopentane is most effectively achieved

through a stereospecific S(_N)2 reaction, starting from the corresponding chiral alcohol with the

opposite configuration, (R)-2-pentanol. The use of phosphorus tribromide (PBr₃) is a common

and effective method for this transformation, as it proceeds with a clean inversion of

stereochemistry.

Caption: Stereospecific synthesis of (S)-2-bromopentane via an S(_N)2 reaction.

Experimental Protocol: Synthesis of (S)-2-
Bromopentane from (R)-2-Pentanol
Materials:

(R)-2-Pentanol

Phosphorus tribromide (PBr₃)

Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Ice bath

Separatory funnel

Round-bottom flask

Distillation apparatus

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert

atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.
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Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the

stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction

temperature below 10 °C. A white precipitate of phosphorous acid may form during the

reaction.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one

hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a

separatory funnel.

Extraction and Washing:

Separate the organic layer.

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution

(to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then

filter to remove the drying agent.

Purification: Remove the solvent by rotary evaporation. The crude (S)-2-bromopentane can

be purified by fractional distillation to obtain the pure product.

Analysis of Enantiomeric Purity
The enantiomeric purity of the synthesized (S)-2-bromopentane is a critical parameter and can

be accurately determined using chiral gas chromatography (GC).

Caption: Workflow for the analysis of enantiomeric purity using chiral GC.

Experimental Protocol: Chiral Gas Chromatography
Instrumentation and Conditions:

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
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Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is

recommended for the separation of halogenated alkane enantiomers.

Carrier Gas: Helium or Hydrogen.

Temperature Program:

Initial Temperature: 50 °C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

Final Temperature: Hold at 150 °C for 5 minutes.

Injector and Detector Temperature: 250 °C.

Procedure:

Sample Preparation: Prepare a dilute solution of the purified (S)-2-bromopentane in a

suitable solvent (e.g., hexane or diethyl ether).

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Analysis: The two enantiomers will have different retention times on the chiral column.

The enantiomeric excess (ee) can be calculated from the integrated peak areas of the (S)

and (R) enantiomers using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major

enantiomer + Area of minor enantiomer) ] x 100

Conclusion
This technical guide has provided a detailed overview of the key properties, stereospecific

synthesis, and analytical methods for (S)-2-bromopentane. The provided experimental

protocols offer a practical foundation for researchers and professionals to produce and

characterize this important chiral building block. The stereochemical control in its synthesis

makes (S)-2-bromopentane a valuable intermediate in the development of new chiral

molecules, particularly in the pharmaceutical industry. Careful execution of the outlined
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procedures and analytical techniques is essential to ensure the desired stereochemical purity

and successful application in subsequent synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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